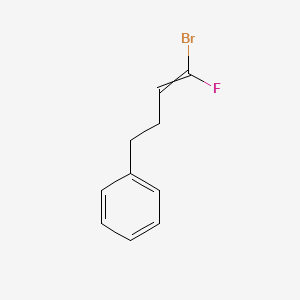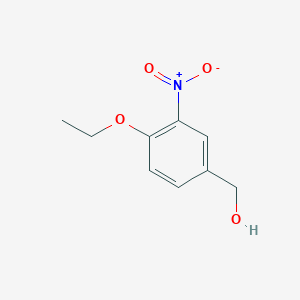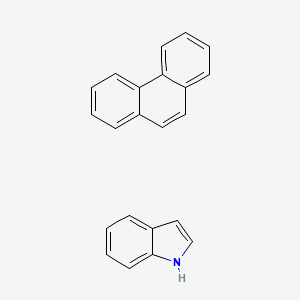![molecular formula C19H30N2O3S B12526645 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate CAS No. 820216-40-8](/img/structure/B12526645.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is a chemical compound that features an indole structure substituted with an aminopropyl group and an octane-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate typically involves the reaction of an indole derivative with an appropriate sulfonate ester. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonate group can yield the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves its interaction with specific molecular targets. The aminopropyl group can interact with receptors or enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate: Similar structure but with a shorter alkyl chain.
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL hexane-1-sulfonate: Similar structure but with a different alkyl chain length.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The longer alkyl chain in the octane-1-sulfonate group can influence the compound’s hydrophobicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds with shorter alkyl chains .
Eigenschaften
CAS-Nummer |
820216-40-8 |
|---|---|
Molekularformel |
C19H30N2O3S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] octane-1-sulfonate |
InChI |
InChI=1S/C19H30N2O3S/c1-3-4-5-6-7-8-12-25(22,23)24-18-11-9-10-17-16(13-15(2)20)14-21-19(17)18/h9-11,14-15,21H,3-8,12-13,20H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
FIHBDABFGKPSKY-OAHLLOKOSA-N |
Isomerische SMILES |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

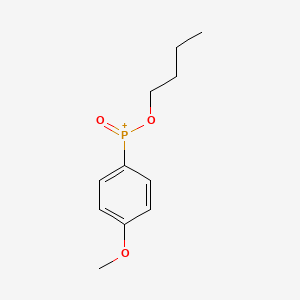
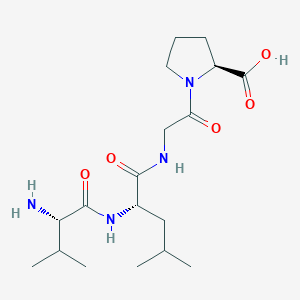
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)

![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
